molecular formula C9H17N B2863393 7,7-Dimethyl-2-azabicyclo[4.1.1]octane CAS No. 1824544-73-1

7,7-Dimethyl-2-azabicyclo[4.1.1]octane

Cat. No.: B2863393
CAS No.: 1824544-73-1
M. Wt: 139.242
InChI Key: NQVZXBFNLFLVDZ-UHFFFAOYSA-N
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Description

7,7-Dimethyl-2-azabicyclo[4.1.1]octane is an organic compound with the molecular formula C9H17N and a molecular weight of 139.24 g/mol It is a bicyclic amine, characterized by its unique structure which includes a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-Dimethyl-2-azabicyclo[4.1.1]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediamine with a suitable cyclizing agent. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and advanced purification techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

7,7-Dimethyl-2-azabicyclo[4.1.1]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7,7-Dimethyl-2-azabicyclo[4.1.1]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7,7-Dimethyl-2-azabicyclo[4.1.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7-Dimethyl-2-azabicyclo[4.1.1]octane is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly where specific molecular interactions are required .

Properties

IUPAC Name

7,7-dimethyl-2-azabicyclo[4.1.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-9(2)7-4-3-5-10-8(9)6-7/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVZXBFNLFLVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCCNC1C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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